N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzofuran ring, a hydroxyethyl group, and an isoxazole carboxamide moiety
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a wide range of biological and pharmacological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Result of Action
Benzofuran derivatives have been shown to have various biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that the biological activity of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 2,3-dihydrobenzofuran, have been found to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide in animal models have not been reported. Studies on related compounds suggest that dosage can significantly impact observed effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide are not currently known. Related compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the dihydrobenzofuran ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate alkene under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step involves the addition of an ethylene oxide or a similar reagent to the dihydrobenzofuran ring, typically under basic conditions.
Formation of the isoxazole ring: This can be accomplished through the reaction of a suitable nitrile oxide with an alkene or alkyne, often under thermal or photochemical conditions.
Coupling of the isoxazole and dihydrobenzofuran moieties: This final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity and protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2,3-dihydrobenzofuran-5-yl)acetamide: Similar in structure but lacks the isoxazole and hydroxyethyl groups.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Similar in structure but contains an aminopropyl group instead of the hydroxyethyl and isoxazole groups.
N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides: Similar in structure but contains different substituents on the benzofuran ring and a different functional group.
The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-6-12(17-21-9)15(19)16-8-13(18)10-2-3-14-11(7-10)4-5-20-14/h2-3,6-7,13,18H,4-5,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQQMHNGROHKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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